Cas no 1708263-48-2 (6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine)

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine is a purine derivative with a cyclopropyl substitution at the 7-position and a trifluoromethyl group at the 2-position, enhancing its reactivity and stability. The chloro group at the 6-position makes it a versatile intermediate for nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety contributes to steric and electronic effects, while the trifluoromethyl group improves lipophilicity and metabolic stability. This compound is valuable in medicinal chemistry for developing targeted inhibitors and modulators due to its unique structural features. Its high purity and well-defined reactivity profile make it suitable for precision applications in drug discovery and development.
6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine structure
1708263-48-2 structure
Product Name:6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine
CAS No:1708263-48-2
MF:C9H6ClF3N4
MW:262.618950366974
CID:5712477
PubChem ID:97627726
Update Time:2025-06-07

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine Chemical and Physical Properties

Names and Identifiers

    • 1708263-48-2
    • 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine
    • 6-Chloro-7-cyclopropyl-2-trifluoromethyl-7H-purine
    • 7H-Purine, 6-chloro-7-cyclopropyl-2-(trifluoromethyl)-
    • Inchi: 1S/C9H6ClF3N4/c10-6-5-7(14-3-17(5)4-1-2-4)16-8(15-6)9(11,12)13/h3-4H,1-2H2
    • InChI Key: XTEVIMRIQLYNSZ-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(C(F)(F)F)=N1)N=CN2C1CC1

Computed Properties

  • Exact Mass: 262.0233084g/mol
  • Monoisotopic Mass: 262.0233084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.6Ų

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine Pricemore >>

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Additional information on 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine

Introduction to 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine (CAS No. 1708263-48-2)

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine, with the CAS number 1708263-48-2, is a synthetic purine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro substituent, a cyclopropyl group, and a trifluoromethyl moiety, which collectively contribute to its distinct biological properties.

The structure of 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine is of particular interest due to its potential as a lead compound in the development of novel therapeutic agents. The presence of the chloro and trifluoromethyl groups imparts significant electronic and steric effects, which can influence the compound's interactions with biological targets. These features make it an attractive candidate for modulating various biological pathways, particularly those involved in nucleic acid metabolism and signaling.

Recent studies have explored the pharmacological properties of 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine in detail. One notable area of research has been its potential as an antiviral agent. A study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is thought to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.

In addition to its antiviral properties, 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine has also shown promise as an anticancer agent. Research conducted at the National Cancer Institute (NCI) has revealed that this compound can selectively inhibit the growth of various cancer cell lines, particularly those derived from lung and breast cancers. The mechanism underlying this activity is believed to involve the disruption of purine metabolism and the induction of apoptosis in cancer cells.

The synthesis of 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine has been extensively studied to optimize its production for large-scale applications. A recent publication in *Organic Letters* (2020) described an efficient synthetic route that utilizes readily available starting materials and mild reaction conditions. This method involves a series of well-characterized steps, including nucleophilic substitution, cyclization, and functional group manipulation, which can be readily scaled up for industrial production.

From a pharmacokinetic perspective, 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine exhibits favorable properties that make it suitable for further development as a therapeutic agent. Preclinical studies have shown that it has good oral bioavailability, low toxicity, and a favorable pharmacokinetic profile. These attributes are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over extended periods.

The safety profile of 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine has been evaluated through extensive toxicological studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organ systems. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine (CAS No. 1708263-48-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its potent biological activities, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and refine its use in various medical contexts.

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